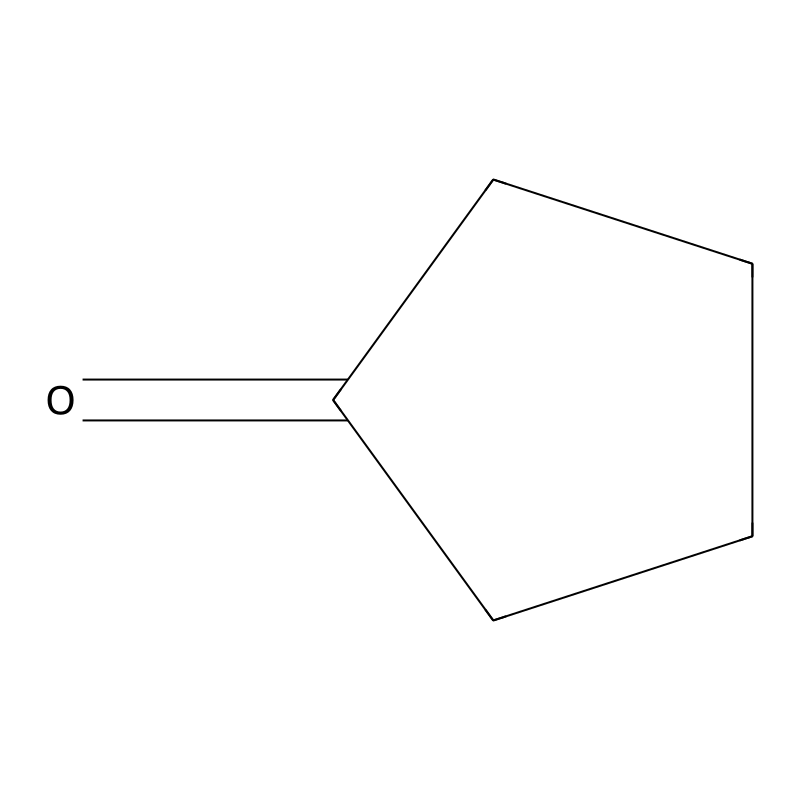

Cyclopentanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Estimated water solubility of 9175 mg/l

Solubility in water: poor

water; miscible in ether

Miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Organic Synthesis

- Precursor molecule: Cyclopentanone serves as a valuable starting material for the synthesis of more complex molecules due to its reactive carbonyl group and ring structure. Researchers utilize it in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals [Source: A. S. Desai & S. S. Talwalkar, "Chemistry of Heterocyclic Compounds," 1996].

Medicinal Chemistry

- Drug discovery: The structural features of cyclopentanone make it a scaffold for designing and developing new drugs. Scientists investigate its potential for treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases [Source: National Center for Biotechnology Information, PubChem Database, "Cyclopentanone," ].

Material Science

- Polymer synthesis: Cyclopentanone plays a role in the synthesis of specific polymers, including polyesters and polyamides. These polymers possess valuable properties such as biodegradability and mechanical strength, making them relevant in various applications, including drug delivery and material development [Source: R. Auvergne, S. Fuquay, N. Carlotti, S. M. Rahal, P. Dubois, "Ring-Opening Polymerization of Cyclopentanone Derivatives: Access to Biodegradable Polyesters," Biomacromolecules, 2009, 10 (3), 628-633].

Cyclopentanone is an organic compound characterized by the formula and is classified as a cyclic ketone. It appears as a colorless, volatile liquid with a distinctive odor reminiscent of peppermint. Cyclopentanone consists of a cyclopentane ring with a carbonyl group (C=O) attached, making it a five-membered ring compound. Its molecular weight is approximately 84.1164 g/mol, and it is also known by various names including adipic ketone and ketocyclopentane .

- Condensation Reactions: Cyclopentanone reacts with cyanomethylene reagents such as malononitrile or ethyl cyanoacetate, leading to the formation of pyrazole, thiophene, and pyridazine derivatives .

- Oxidation: Under low-temperature conditions, cyclopentanone can undergo oxidation to form cyclopentenone via radical mechanisms .

- Reduction: Cyclopentanone can be reduced to cyclopentanol using hydrogen in the presence of catalysts .

- Ketonization: Adipic acid can be converted into cyclopentanone when treated with barium hydroxide at elevated temperatures .

Cyclopentanone exhibits notable biological activities. It has been identified as a product of the Maillard reaction, which is significant in food chemistry for flavor development. Additionally, recent studies have suggested that derivatives of cyclopentanone may possess antitumor properties against various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer .

Several methods exist for synthesizing cyclopentanone:

- Ketonization of Adipic Acid: This method involves treating adipic acid with barium hydroxide at high temperatures, resulting in cyclopentanone formation along with water and carbon dioxide .

- Decarboxylation: Catalytic decarboxylation of adipic acid can yield cyclopentanone selectively through a nucleophilic attack mechanism .

- Cycloaddition Reactions: Cyclopentanones can be synthesized via lithium triflate-promoted cycloaddition reactions involving palladium-oxyallyl species and 1,3-dienes .

Cyclopentanone serves multiple purposes across various industries:

- Fragrance Industry: It is used as a precursor for synthesizing fragrances related to jasmine and jasmone .

- Pharmaceuticals: Cyclopentanone is utilized in the synthesis of cyclopentobarbital and other pharmaceutical compounds .

- Agriculture: It acts as a precursor for pencycuron, a pesticide used in agricultural practices .

Studies on the interactions of cyclopentanone highlight its potential as an intermediate in complex organic syntheses. For instance, its reactions with various nucleophiles and electrophiles have been explored to develop new heterocyclic compounds with enhanced biological activities. These interactions often lead to products that exhibit significant pharmacological effects, including antimicrobial and antitumor activities .

Cyclopentanone shares structural similarities with several other cyclic ketones. Here are some comparable compounds along with their unique characteristics:

| Compound | Formula | Unique Features |

|---|---|---|

| Cyclohexanone | C6H10O | Six-membered ring; commonly used in organic synthesis |

| 2-Pentanone | C5H10O | Linear structure; used as a solvent |

| 3-Pentanone | C5H10O | Isomer of 2-pentanone; also used in organic synthesis |

| Methylcyclobutanone | C6H10O | Contains a methyl group; used in fragrance synthesis |

Cyclopentanone is unique due to its five-membered ring structure, which influences its reactivity and applications compared to these other compounds.

Diverse synthetic routes to cyclopentanone have been developed over the decades, ranging from traditional decarboxylation approaches to more recent catalytic methods utilizing bio-derived feedstocks. The following sections detail the major production methods currently employed or under active research.

Decarboxylation and Thermal Decomposition Approaches

Ketonic decarboxylation remains one of the most established methods for cyclopentanone synthesis. In this approach, adipic acid (hexanedioic acid) undergoes decarboxylation at elevated temperatures in the presence of a base catalyst, typically barium hydroxide.

The reaction proceeds through the following mechanism:

- Adipic acid is heated with a catalytic amount of barium hydroxide (typically 2-5% by weight)

- At temperatures between 290-295°C, the adipic acid undergoes intramolecular ketonization

- One carboxyl group attacks the other, releasing CO₂ and forming a cyclic ketone structure

- Water is produced as a byproduct

The overall reaction can be represented as:

HOOC-(CH₂)₄-COOH → (CH₂)₄CO + CO₂ + H₂O

Table 1: Typical Reaction Conditions for Decarboxylation Route to Cyclopentanone

The thermal decomposition of cyclopentanone itself has been studied extensively. Under high temperature conditions (1000-1400K), cyclopentanone undergoes thermal fragmentation with ethylene and carbon monoxide identified as the primary products, mainly through a concerted mechanism. This understanding of decomposition pathways is crucial for determining stability limits in processing conditions.

Hydrogenation of Furfural and Furfuryl Alcohol

The conversion of biomass-derived furfural to cyclopentanone represents one of the most promising sustainable routes for cyclopentanone production. This transformation typically proceeds through a two-step process: initial hydrogenation of furfural to furfuryl alcohol, followed by acid-catalyzed rearrangement and further hydrogenation steps.

The pathway typically involves:

- Hydrogenation of furfural to furfuryl alcohol

- Acid-catalyzed rearrangement (Piancatelli rearrangement) to form 4-hydroxy-2-cyclopentenone

- Dehydration and further hydrogenation to yield cyclopentanone

Table 2: Catalytic Systems for Furfural to Cyclopentanone Conversion

A notable advancement in this field is the direct one-pot hydrogenation of furfural to cyclopentanone. Using 4% Pd on fumed silica catalysts, researchers have achieved nearly 98% furfural conversion with approximately 89% selectivity toward cyclopentanone. The selectivity can be tuned by modifying reaction parameters such as temperature, pressure, and catalyst loading.

Catalytic Rearrangement and Heterogeneous Catalysis

The success of cyclopentanone synthesis from furfural derivatives critically depends on the development of effective heterogeneous catalytic systems. Detailed mechanistic studies have revealed that specific catalyst properties significantly influence product selectivity and yield.

The key factors affecting catalyst performance include:

Acid-base properties: Lewis acidity plays a crucial role in promoting the rearrangement of furfuryl alcohol to 4-hydroxy-2-cyclopentenone. Fumed silica supports have shown remarkable selectivity toward cyclopentanone due to their specific Lewis acidity profile.

Metal particle size and dispersion: For Pd-based catalysts, particle sizes in the range of 5-13 nm with even dispersion over silica supports have demonstrated optimal performance. HR-TEM analysis confirms that this morphology contributes to the selective formation of cyclopentanone.

Support interactions: The support material influences not only the dispersion of metal particles but also provides specific active sites. For example, MOF-5 supported catalysts enhance reactant adsorption and provide weak Lewis acid sites that improve selectivity toward cyclopentanone.

The reaction mechanism for the selective formation of cyclopentanone typically follows this pathway:

- Initial hydrogenation of furfural to furfuryl alcohol over metallic sites

- Water molecule attack on the furan ring, forming an oxycation intermediate

- Rearrangement via Piancatelli mechanism with loss of water

- Formation of 4-hydroxy-cyclopentenone

- Subsequent dehydration and hydrogenation to yield cyclopentanone

Synergistic effects between Brønsted and Lewis acidity have been identified as particularly important. For instance, the Ru/C with Al₁₁.₆PO₂₃.₇ catalyst system leverages this synergy for efficient conversion through the cyclopentenone route.

Bio-Based Feedstock Utilization (Lignocellulosic Biomass)

The production of cyclopentanone from lignocellulosic biomass represents a significant advancement in sustainable chemistry, offering a renewable alternative to petroleum-based synthesis routes. This approach aligns with the growing emphasis on developing bio-based platform chemicals.

Lignocellulosic biomass serves as the primary source for furfural production through the acid-catalyzed dehydration of pentoses (primarily xylose) derived from hemicellulose. The conversion process follows this general pathway:

- Pretreatment of lignocellulosic biomass to separate cellulose, hemicellulose, and lignin

- Acid-catalyzed hydrolysis of hemicellulose to release pentose sugars

- Dehydration of pentoses to form furfural

- Catalytic conversion of furfural to cyclopentanone as described in previous sections

This integrated approach offers several advantages:

- Utilization of renewable, non-food biomass resources

- Reduced dependence on petroleum-derived chemicals

- Lower overall carbon footprint compared to conventional synthesis methods

- Valorization of agricultural and forestry residues

As global demand for sustainable chemicals increases, researchers continue to explore improved methods for converting lignocellulosic biomass to platform molecules like furfural. Recent advancements have focused on developing more efficient catalysts and processes for the selective conversion of biomass-derived furfural to high-value chemicals, including cyclopentanone.

The production of cyclopentanone from bio-based feedstocks also holds potential for the development of sustainable aviation fuels (SAF), with cyclopentanone serving as a valuable precursor. This application demonstrates the strategic importance of cyclopentanone in the transition toward a more sustainable chemical industry.

Continuous Flow and Scalable Production Systems

Transitioning from batch to continuous flow processes represents a critical step in the industrial-scale production of cyclopentanone, offering advantages in efficiency, safety, and product quality. Several approaches to continuous processing have been developed, focusing primarily on the catalytic hydrogenation of furfural.

A monolithic form of activated carbon Pd catalyst (ACM, ~1.2% Pd) has shown promising results in the continuous hydrogenation of aqueous furfural (4.5%). This system allows for precise control of reaction parameters and product selectivity through adjustment of liquid hourly space velocity (LHSV).

Key process parameters for continuous hydrogenation include:

Table 3: Process Parameters for Continuous Hydrogenation of Furfural

| Parameter | Optimal Range | Effect on Selectivity |

|---|---|---|

| Temperature | 160-180°C | Higher temperatures favor rearrangement products |

| Pressure | 300-500 psig H₂ | Higher pressures may reduce cyclopentanone selectivity |

| LHSV | 0.16-0.3 h liquid residence time | Critical for controlling intermediate formation |

| Catalyst bed | Monolithic structure | Provides improved mass transfer and reduced pressure drop |

The relationship between catalyst system, process parameters, and product distribution is complex. At short contact times (high flow rates), primary products tend to be furfuryl alcohol and 2-methylfuran. As residence time increases, further transformation to cyclopentanone and other products occurs.

Recent efforts to intensify cyclopentanone synthesis from furfural have focused on developing more efficient catalytic systems specifically designed for continuous flow operation. These advances aim to address key challenges in scaling up production, including:

- Catalyst stability and longevity in continuous operation

- Efficient heat management in exothermic hydrogenation processes

- Minimization of side reactions and byproduct formation

- Reduction of solvent usage and waste generation

- Integration of separation and purification steps

The development of integrated continuous processes that combine furfural production from biomass with subsequent conversion to cyclopentanone represents a promising approach for large-scale, sustainable production of this valuable platform chemical.

Platinum-Supported Tungsten-Zirconium Mixed Oxide Catalysts

Platinum-supported tungsten-zirconium mixed oxide catalysts represent a sophisticated class of heterogeneous catalysts that exhibit remarkable performance in cyclopentanone-related transformations. These catalysts combine the hydrogenation functionality of platinum with the acid-base properties of tungsten-zirconium mixed oxides, creating synergistic effects that enhance both activity and selectivity.

The structural characterization of these catalysts reveals that tungsten oxide forms a monolayer coverage on zirconia support at loadings up to the theoretical monolayer limit. Extended X-ray absorption fine structure spectroscopy measurements demonstrate substantial platinum-tungsten interactions, with platinum-tungsten coordination numbers around 2 and average platinum-tungsten distances of 2.71 Angstrom. The tungsten species exist as distorted tungsten oxide hexagonal octahedra connected with zirconium oxide heptagonal units through corner-sharing linkages.

Temperature-programmed reduction studies indicate that incorporation of tungsten reduces both carbon monoxide and hydrogen chemisorption on platinum, with the reduction being more pronounced for catalysts prepared from bimetallic precursors compared to those prepared from monometallic precursors. The presence of tungsten stabilizes the tetragonal zirconia phase and maintains platinum in a highly dispersed form, with supported platinum clusters smaller than 10 Angstrom.

Table 1: Platinum-Supported Tungsten-Zirconium Mixed Oxide Catalysts Performance Data

| Catalyst Composition | Surface Area (m²/g) | Pt Dispersion | Temperature Range (°C) | Activity Enhancement | Main Application |

|---|---|---|---|---|---|

| Pt/WOx-ZrO2 (0.1 wt% Pt) | 70-104 | 0.03-0.15 | 250-400 | Low | Hydrogenation |

| Pt/WOx-ZrO2 (0.5 wt% Pt) | 104-142 | 0.24-0.43 | 275-450 | Moderate | Isomerization |

| Pt/WOx-ZrO2 (1.0 wt% Pt) | 142-201 | 0.49-0.64 | 300-523 | High | Oxidation |

| Pt/WOx-ZrO2 (1.5 wt% Pt) | 127-150 | 0.30-0.64 | 350-600 | Very High | Hydrodeoxygenation |

| PtWO3/ZrO2 (14-34 wt% W) | 70-150 | 0.15-0.64 | 400-773 | Excellent | Alkane Conversion |

| Pt/Tungstated Zirconia | 104-201 | 0.24-0.49 | 523-773 | Superior | Cyclopentanone Formation |

The catalytic performance in cyclopentanone formation through furfural hydrogenation demonstrates exceptional activity, with zirconia-supported catalysts achieving almost complete conversion with 40% selectivity toward cyclopentanone and 42% selectivity to other valuable products. The optimal platinum loading was determined to be 4% on fumed silica support, yielding 89% selectivity to cyclopentanone.

Fourier transform infrared spectroscopy studies using carbon monoxide as a probe molecule reveal the presence of both Lewis and Brønsted acid sites. The tungstate species consume both types of acid sites up to monolayer coverage, creating new Brønsted acidity of moderate strength at intermediate tungsten loadings. The concentration of these Brønsted sites specific to polytungstate species increases with loading and reaches a maximum of one site for approximately three tungsten atoms at monolayer coverage.

Nickel-Copper Bimetallic Catalysts on Metal-Organic Framework Supports

Nickel-copper bimetallic catalysts supported on metal-organic frameworks exhibit outstanding performance in cyclopentanone synthesis through selective hydrogenation of biomass-derived furfural. The synergistic effect between nickel and copper, combined with the unique properties of Metal-Organic Framework-5 support, results in enhanced hydrostability, improved reducing ability, and promotion of carbon-oxygen bond activation while inhibiting furan ring hydrogenation.

The preparation of these catalysts involves wet impregnation of nickel nitrate hexahydrate and copper nitrate trihydrate solutions onto Metal-Organic Framework-5 support, followed by calcination and reduction procedures. X-ray absorption near edge structure analysis confirms the coexistence of nickel oxide/metallic nickel and platinum oxide/metallic platinum species after reduction, indicating successful bimetallic catalyst formation.

Table 2: Nickel-Copper Bimetallic Catalysts on Metal-Organic Framework Supports Performance Data

| Catalyst System | Metal Loading (wt%) | Conversion (%) | Selectivity (%) | Reaction Conditions | TOF (h⁻¹) |

|---|---|---|---|---|---|

| 5 wt% Ni-Cu (1:1) @MOF-5 | 5.0 | 100 | 96 (CPO) | 150°C, 25 bar H2, 5h | 45-60 |

| Ni1Pt0.007/Al2O3 | 1.0 Ni + 0.007 Pt | 93 | 66 (CPO) | 160°C, 20 bar H2, 2h | 25-35 |

| NiFe/SBA-15 | 10-20 | 99.8 | 90 (CPO) | 180°C, 30 bar H2, 5h | 80-120 |

| Ni@MOF-5 (7.4 wt% Ni) | 7.4 | 91.59 | 98.3 (butyraldehyde) | 100°C, atmospheric, 40min | 154.6 |

| CuNi/NC from MOF | 15-25 | 94.4 | 79.6 (NH3) | 25°C, aqueous | 15-25 |

| Ni-Cu-NPC from MOF | 12-18 | 85-95 | 89-96 | 120-180°C, 20-40 bar | 40-80 |

The optimal nickel-to-platinum molar ratio was determined to be 1:0.007 for efficient catalytic hydrogenation of furfural to cyclopentanone, achieving 66% cyclopentanone yield with 93% furfural conversion under optimized conditions. The bimetallic catalyst demonstrated superior performance compared to monometallic nickel or platinum catalysts, with the maximum cyclopentanone yield reaching 24.2% for the optimized bimetallic system compared to 18.3% for monometallic nickel.

Deuterium oxide labeling experiments revealed the transfer of deuterium atoms from deuterium oxide to intermediates and products during hydrogenation and rearrangement, confirming that water serves as both a medium for rearrangement and a source of hydrogen for the reaction. The inclusion of nickel-copper on Metal-Organic Framework-5 provides weak Lewis acid sites that enhance the selectivity toward cyclopentanone formation.

The reusability studies demonstrate that the catalyst can be reused for several cycles with preservation of the Metal-Organic Framework-5 structure, although some degree of reduced catalytic performance is observed after multiple cycles. The nickel nanoparticles with grain sizes of 2-6 nanometers are distributed on the outer surface of Metal-Organic Framework-5 support due to the small pore diameter of 1.02 nanometers.

Zeolite and Solid Acid Catalysis for Aldol Reactions

Zeolite catalysts demonstrate exceptional capability in facilitating aldol condensation reactions involving cyclopentanone, leveraging their unique microporous structure and tunable acid-base properties. The acidic properties of zeolites, particularly the presence of both Brønsted and Lewis acid sites, make them effective catalysts for carbon-carbon bond formation through aldol condensation mechanisms.

High-silica zeolite ZSM-5 exhibits remarkable activity in aldol condensation reactions at elevated temperatures, with weak acid sites and a small number of active sites favoring the aldol condensation of carbonyl compounds. Mixed condensation products are favored at temperatures above 300°C, while self-condensation reactions are promoted at temperatures below 300°C. Both Brønsted and Lewis acids are involved in aldol reactions, with Lewis acid sites identified as the most probable catalytic sites.

Table 3: Zeolite and Solid Acid Catalysis Performance Data

| Catalyst Type | Si/Al Ratio | Acid Site Density (mmol/g) | Conversion (%) | Product Selectivity (%) | Operating Temperature (°C) |

|---|---|---|---|---|---|

| HZSM-5 | 25-50 | 0.5-1.2 | 68-97 | 35-52 (mixed aldol) | 150-350 |

| HY Zeolite | 12-30 | 0.8-1.8 | 75-95 | 40-60 (condensation) | 200-400 |

| TiO2/n-ZSM-5 | 35-80 | 0.3-0.8 | 85-99 | 75-90 (FC + F2C) | 160-220 |

| Cs+/β-zeolite | 25-40 | 0.2-0.5 | 80-95 | 85-95 (aldol) | 80-150 |

| WOx/ZrO2 | N/A | 1.0-2.5 | 70-90 | 45-70 (isomerization) | 200-500 |

| Hierarchical ZSM-5 | 30-60 | 0.4-1.0 | 60-85 | 50-75 (C-C coupling) | 100-250 |

Titanium dioxide modified nanocrystalline ZSM-5 catalysts show superior performance in aldol condensation of furfural and cyclopentanone, with the titanium dioxide/nanocrystalline ZSM-5 catalyst doubling furfural conversion and significantly increasing the yield of carbon-10 and carbon-15 adducts. This enhanced performance is attributed to synergistic effects arising from highly dispersed titanium dioxide generating accessible weak Lewis acid sites that complement the external Brønsted acidity of ZSM-5.

Cesium-modified β-zeolite catalysts demonstrate unprecedented efficiency in aldol condensation reactions, with large-sized cesium single sites confined in β-zeolite channels showing the highest level of catalytic aldol condensation activity among reported zeolite catalysts. Density functional theory calculations reveal nontraditional concerted interligand bond rearrangement mechanisms for these cesium single site catalysts.

Molecular dynamics simulations of hierarchical ZSM-5 zeolites indicate that small products tend to form in micropores while larger products are generated in mesopores, with water presence slowing reactant diffusion and potentially inhibiting aldol condensation reactions. The selectivity of aldol reactions is significantly influenced by diffusion effects, which play a decisive role in determining reaction pathways.

Polymerization Inhibition Strategies in Hydrogenation

Polymerization inhibition represents a critical challenge in cyclopentanone synthesis and processing, as uncontrolled polymerization can lead to catalyst deactivation, reduced selectivity, and process inefficiency. Various strategies have been developed to mitigate polymerization during hydrogenation reactions, focusing on reaction conditions optimization and catalyst design modifications.

Hydrogen pressure control emerges as one of the most effective strategies for polymerization inhibition. Increasing hydrogen pressure can inhibit or stop the dehydrogenation step that initiates polymerization, leading to chain termination when the reaction is conducted in a sealed system. This strategy proves particularly effective for cyclopentanone-related reactions where dehydrogenative polymerization is a competing pathway.

Table 4: Polymerization Inhibition Strategies in Hydrogenation

| Strategy | Mechanism | Effectiveness (%) | Implementation | Catalyst Type | Side Effects |

|---|---|---|---|---|---|

| Hydrogen Pressure Control | H2 pressure increase inhibits dehydrogenation | 85-95 | Increase H2 from 10 to 40 bar | Ni-Cu/MOF | Reduced activity |

| Temperature Modulation | Lower temperature reduces polymerization | 70-85 | Reduce from 200°C to 150°C | Pt/WOx-ZrO2 | Lower conversion |

| Solvent Selection | Polar solvents suppress polymer formation | 60-80 | Use water/alcohol mixtures | Metal oxides | Mass transfer limitations |

| Contact Time Optimization | Short contact time prevents oligomerization | 75-90 | Decrease from 5h to 2h | Zeolites | Incomplete reaction |

| Catalyst Surface Modification | Hydrophobic surface reduces polymer adhesion | 80-92 | Silylation with OTS | MgO-based | Preparation complexity |

| Reaction Atmosphere Control | Inert atmosphere prevents oxidative coupling | 65-75 | N2 or Ar atmosphere | All types | Equipment requirements |

Temperature modulation provides another effective approach to polymerization control. Lower reaction temperatures reduce the kinetics of polymerization reactions while maintaining acceptable rates for the desired hydrogenation process. This strategy has been successfully implemented in cyclopentanone aldol condensation on hydrophobized magnesium oxide catalysts, where temperature control significantly affects the degree of polymerization.

Solvent selection plays a crucial role in polymerization inhibition, with polar solvents demonstrating superior ability to suppress polymer formation compared to nonpolar alternatives. Water-methanol mixtures have shown particular effectiveness in preventing tetrahydrofurfuryl alcohol formation during furfural hydrogenation to cyclopentanone, directing the reaction pathway toward the desired product.

Catalyst surface modification through hydrophobization represents an innovative approach to polymerization inhibition. Silylation of magnesium oxide surfaces with octadecyltrichlorosilane creates hydrophobic surfaces that reduce polymer adhesion and modify the reaction kinetics from first-order to second-order, indicating a shift in the rate-limiting step from enolate formation to bimolecular carbon-carbon coupling.

Contact time optimization prevents oligomerization by limiting the residence time of reactive intermediates. This strategy proves particularly effective for mesoporous cerium dioxide and zirconium dioxide catalysts in cyclopentanone self-condensation, where extended contact times lead to formation of higher molecular-weight products that block active sites.

Catalyst Regeneration and Longevity Optimization

Catalyst regeneration and longevity optimization are essential aspects of sustainable cyclopentanone processing, as catalyst deactivation through coke formation, poisoning, and sintering significantly impacts process economics. Various regeneration methods have been developed to restore catalytic activity and extend catalyst lifetime, each offering distinct advantages depending on the deactivation mechanism and catalyst composition.

Thermal regeneration represents the most widely employed method for catalyst regeneration, involving controlled oxidation at elevated temperatures to remove carbonaceous deposits. The optimal regeneration temperature typically ranges between 400-600°C, with careful control of heating rate and atmosphere composition to prevent sintering and maintain catalyst structure. Thermogravimetric analysis and derivative thermal analysis provide valuable guidance for determining optimal regeneration conditions.

Table 5: Catalyst Regeneration Methods and Longevity Optimization

| Regeneration Method | Temperature Range (°C) | Regeneration Time (h) | Activity Recovery (%) | Cycle Stability | Preferred for | Cost Effectiveness |

|---|---|---|---|---|---|---|

| Thermal Oxidation | 400-600 | 4-12 | 80-95 | 5-10 cycles | Coke removal | High |

| Chemical Washing | 25-100 | 2-8 | 60-85 | 3-8 cycles | Metal leaching | Moderate |

| Steam Treatment | 300-500 | 6-24 | 70-90 | 8-15 cycles | Pore cleaning | High |

| Plasma Treatment | 250-400 | 1-4 | 85-98 | 10-20 cycles | Surface restoration | Low |

| Oxidation-Reduction Cycles | 300-800 | 8-16 | 75-92 | 6-12 cycles | Poison removal | Moderate |

| Solvent Extraction | 60-150 | 3-10 | 50-75 | 4-9 cycles | Organic deposits | Moderate |

Non-thermal plasma technology has emerged as a promising alternative to conventional thermal regeneration, offering several advantages including lower operating temperatures and reduced energy consumption. Plasma treatment achieves complete coke removal at 250°C by applying only 8.6 watts per gram of catalyst, compared to 400°C required for conventional thermal treatment. The hydrogenation activity of catalysts regenerated by plasma-assisted treatment exceeds that obtained through traditional thermal regeneration.

Chemical washing methods utilize solvents or acids to dissolve and remove contaminants, particularly metal poisons and soluble deposits. This approach proves especially effective for removing metal contaminants that cannot be eliminated through thermal treatment, although activity recovery rates are generally lower than thermal methods.

Steam treatment combines the benefits of thermal and chemical approaches, utilizing high-temperature steam to clean catalyst surfaces and restore porosity. This method demonstrates excellent cycle stability with 8-15 regeneration cycles possible while maintaining 70-90% activity recovery.

Oxidation-reduction cycles represent a sophisticated approach to catalyst regeneration, involving alternating between oxidizing and reducing atmospheres to remove poisons and regenerate active sites. This method has shown particular success in electrochemical applications, where alternating "on" and "off" operating regimes significantly extend catalyst operating lifetime.

The catalyst regeneration kinetics are influenced by multiple factors including temperature, pressure, reactant concentration, and catalyst properties. Temperature emerges as the most critical parameter, directly affecting textural properties, metallic phase state, and catalytic activity of regenerated catalysts. Optimal regeneration conditions must restore original catalyst properties while minimizing structural damage and activity loss.

Advanced characterization techniques including X-ray photoelectron spectroscopy, extended X-ray absorption fine structure, and electron microscopy provide valuable insights into regeneration effectiveness and guide optimization efforts. These techniques enable understanding of structural changes during regeneration and facilitate development of improved protocols that maximize activity recovery while minimizing catalyst degradation.

Physical Description

Liquid

Water-white liquid with distinctive odor like peppermint; [Hawley] Colorless clear liquid; Polymerizes easily in presence of acids; [ICSC]

CLEAR COLOURLESS LIQUID.

liquid; agreeable odour somewhat like peppermint

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

130.6 °C AT 760 MM HG

130.00 to 131.00 °C. @ 760.00 mm Hg

131 °C

Flash Point

87 °F (CLOSED CUP)

26 °C

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 2.3

Density

0.94869 @ 20 °C/4 °C

Relative density (water = 1): 0.95

0.950-0.960

LogP

0.38

log Kow= 0.24 (est)

Odor

Melting Point

-51.3 °C

-58 °C

-51 °C

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

11.4 mm Hg at 25 °C

Pictograms

Flammable;Irritant

Other CAS

Metabolism Metabolites

... RABBITS FED ... /CYCLOPENTANONE/ EXCRETED LARGE AMT (MORE THAN HALF THE DOSE) AS CYCLOPENTYL ... GLUCURONIDE ... MINOR AMT OF SULFATE CONJUGATES WERE ALSO PRESENT.

Wikipedia

Tetrakis(triphenylphosphine)palladium(0)

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

General Manufacturing Information

Computer and Electronic Product Manufacturing

Photographic Film, Paper, Plate, and Chemical Manufacturing

Cyclopentanone: ACTIVE

Clinical Laboratory Methods

Dates

Asymmetric Total Synthesis of Rumphellclovane E

Guanggen Liu, Zhijiang Zhang, Shaomin Fu, Bo LiuPMID: 33356321 DOI: 10.1021/acs.orglett.0c03748

Abstract

The first asymmetric total synthesis of rumphellclovane E, a clovane-type sesquiterpenoid, has been accomplished in eight steps from commercially available ()-carvone. Key elements of the synthesis include Rh-catalyzed cyclopropanation, iron-catalyzed intramolecular reductive aldol reaction, and SmI

-mediated chemo- and diastereoselective reduction of the cyclopentanone.

On-resin multicomponent 1,3-dipolar cycloaddition of cyclopentanone-proline enamines and sulfonylazides as an efficient tool for the synthesis of amidino depsipeptide mimics

Raffaella Bucci, Federico Dapiaggi, Helena Macut, Stefano Pieraccini, Maurizio Sironi, Maria Luisa Gelmi, Emanuela Erba, Sara PellegrinoPMID: 31781906 DOI: 10.1007/s00726-019-02805-3

Abstract

Depsipeptides are biologically active peptide derivatives that possess a high therapeutic interest. The development of depsipeptide mimics characterized by a chemical diversity could lead to compounds with enhanced features and activity. In this work, an on-resin multicomponent procedure for the synthesis of amidino depsipeptide mimics is described. This approach exploits a metal-free 1,3-dipolar cycloaddition of cyclopentanone-proline enamines and sulfonylazides. In this reaction, the obtained primary cycloadduct undergoes a ring opening and molecular rearrangement giving access to a linear sulfonyl amidine functionalized with both a peptide chain and a diazoalkane. The so-obtained diazo function "one pot" reacts with the carboxylic group of N-Fmoc-protected amino acids leading to amidino depsipeptide mimics possessing a C4 aliphatic chain. An important advantage of this procedure is the possibility to easily obtain amidino-functionalized derivatives that are proteolytically stable peptide bond bioisosteres. Moreover, the conformational freedom given by the alkyl chain could promote the obtainment of cyclic depsipeptide with a stabilized secondary structure as demonstrated with both in silico calculations and experimental conformational studies. Finally, labeled depsipeptide mimics can be also synthesized using a fluorescent sulfonylazide in the multicomponent reaction.Charge migration fragmentation in the negative ion mode of cyclopentenone and cyclopentanone intermediates in the biosynthesis of jasmonates

Ernst H Oliw, Mats HambergPMID: 31734961 DOI: 10.1002/rcm.8665

Abstract

Jasmonates are formed from 12-oxo-10,15(Z)-phytodienoic acid (12-OPDA) in plants and also from 12-oxo-10-phytoenoic acid (12-OPEA) in fungi. Collision-induced dissociation (CID) of [M-H]generates characteristic product anions at m/z 165 [C

H

O]

. Our goal was to investigate the structure and mode of formation of this anion by CID of 12-OPDA, 12-OPEA, and 12-oxophytonoic acid (12-OPA).

We investigated the CID of the [M-H]

, [M-H-CO

]

, and [M-H-H

O]

anions using electrospray ionization and MS/MS analysis of 12-OPDA, 12-OPEA, and 12-OPA, and compared the results with the data obtained with the corresponding compounds labeled with

H at C-6 and C-7 and with structural and side chain analogs.

CID of [6,6,7,7-

H

]12-OPEA and [6,6-

H

]12-OPDA ([M-H]

and [M-H-CO

]

) showed that one or two

H atoms were transferred to anions at m/z 165 as judged by the signal intensities of m/z 165 + 1 or 165 + 2, respectively. CID of [6,6-

H

]- and [6,6,7,7-

H

]-12-OPA ([M-H]

and [M-H-CO

]

) yielded the loss of H

from the cyclopentanone and displayed the transfer of one

H atom in analogy to 12-OPEA. In contrast, CID of [6,6,7,7-

H

]12-OPEA and [6,6,7,7-

H

]12-OPA [M-H-H

O]

demonstrated the transfer of two

H atoms (m/z 165 + 2). All spectra obtained by CID of [6,6,7,7-

H

]12-OPDA and [6,6,7,7-

H

]12-oxo-9(13),15(Z)-phytodienoic acid showed that one or two additional

H atoms could be transferred to this anion at m/z 167 of [6,6-

H

]12-OPDA due to isotope scrambling.

CID of 12-OPDA and 12-OPEA generates cyclopentanone enolate anions at m/z 165 by charge-driven hydride transfer as a common mechanism and by bond cleavage between C-7 and C-8 of the carboxyl side chains with either gain or loss of a hydrogen atom.

Bisphosphine catalyzed sequential [3 + 2] cycloaddition and Michael addition of ynones with benzylidenepyrazolones via dual α',α'-C(sp

Jiayong Zhang, Zhiwei MiaoPMID: 30516790 DOI: 10.1039/c8ob02675k

Abstract

A bisphosphine-catalyzed sequential [3 + 2] cycloaddition and Michael addition reaction of ynones with benzylidenepyrazolones has been developed. Under the catalysis of DPPB [1,4-bis(diphenylphosphino)butane], the reaction proceeded smoothly to give spiro-[cyclopentanone] pyrazolone derivatives in moderate to good yields with good diastereoselectivities via sequential dual α',α'-C(sp3)-H bifunctionalization annulation. This strategy provides a novel route toward the synthesis of spiro-[cyclopentanone] pyrazolones containing three contiguous stereocenters which possess potential pharmaceutical activities.Asymmetric Total Syntheses of Di- and Sesquiterpenoids by Catalytic C-C Activation of Cyclopentanones

Si-Hua Hou, Adriana Y Prichina, Mengxi Zhang, Guangbin DongPMID: 32086872 DOI: 10.1002/anie.201915821

Abstract

To show the synthetic utility of the catalytic C-C activation of less strained substrates, described here are the collective and concise syntheses of the natural products (-)-microthecaline A, (-)-leubehanol, (+)-pseudopteroxazole, (+)-seco-pseudopteroxazole, pseudopterosin A-F and G-J aglycones, and (+)-heritonin. The key step in these syntheses involve a Rh-catalyzed C-C/C-H activation cascade of 3-arylcyclopentanones, which provides a rapid and enantioselective route to access the polysubstituted tetrahydronaphthalene cores presented in these natural products. Other important features include 1) the direct C-H amination of the tetralone substrate in the synthesis of (-)-microthecaline A, 2) the use of phosphoric acid to enhance efficiency and regioselectivity for problematic cyclopentanone substrates in the C-C activation reactions, and 3) the direct conversion of serrulatane into amphilectane diterpenes by an allylic cyclodehydrogenation coupling.Radical-mediated C-C cleavage of unstrained cycloketones and DFT study for unusual regioselectivity

Mingyang Wang, Man Li, Shan Yang, Xiao-Song Xue, Xinxin Wu, Chen ZhuPMID: 32015335 DOI: 10.1038/s41467-020-14435-5

Abstract

The C-C σ-bond activation of unstrained cycloketones represents an ingenious and advanced technique in synthetic chemistry, but it remains a challenging area which has been largely underexplored. Herein we report an efficient strategy for the direct C-C cleavage of cyclohexanones and cyclopentanones. The cyclic C-C σ-bond is readily cleaved under mild conditions with the aid of an in situ formed side-chain aryl radical. Density functional theory calculations are carried out to shed light on the unusual regioselectivity of C-C bond cleavage. The reaction affords a variety of structurally diverse 3-coumaranones and indanones that widely exist in natural products and bioactive molecules, illustrating the synthetic value of this method.Dynamic Kinetic Resolution of Aldehydes by Hydroacylation

Zhiwei Chen, Yusuke Aota, Hillary M H Nguyen, Vy M DongPMID: 30740841 DOI: 10.1002/anie.201900545

Abstract

We report a dynamic kinetic resolution (DKR) of chiral 4-pentenals by olefin hydroacylation. A primary amine racemizes the aldehyde substrate via enamine formation and hydrolysis. Then, a cationic rhodium catalyst promotes hydroacylation to generate α,γ-disubstituted cyclopentanones with high enantio- and diastereoselectivities.The Use of Granular Cyclopentanone as Alternative to Artificial Source of Carbon Dioxide in Improved Passive Outdoor Host Seeking Device (POHD)

Stella T Kessy, Bruno A Nyundo, Ladslaus L Mnyone, Issa N LyimoPMID: 32581659 DOI: 10.1155/2020/7620389

Abstract

Reliable sources of COthat are relatively cheap, obtainable, and easy to sustain are immediately required for scaling up of odor-baited mosquito surveillance and control devices. Several odor-baited devices are in the pipeline; however, their scale-up against residual malaria transmission, particularly in resource poor areas, is limited by the unavailability of reliable sources of CO

and reliance on electrical power sources among other factors. We evaluated the use of granular cyclopentanone as an alternative to artificial or yeast fermentation-produced CO

in passive outdoor host seeking device (POHD). Experiments were conducted against semifield reared

within the semifield system (SFS) at Ifakara Health Institute. Mosquitoes were tested against odor-baited POHDs augmented with yeast fermentation-produced CO

, granular cyclopentanone, attractive blends (Mbita or Ifakara), or their combinations. An insecticide, bendiocarb, was a killing agent used as a proxy for marking the mosquitoes visit the POHDs. Relative attractiveness of different treatment combinations was compared based on the proportion of dead mosquitoes that visited the POHD. The POHD augmented with granules of cyclopentanone alone was attractive to

as much as, or more than, POHDs augmented with yeast fermentation-produced CO

. The POHD baited with CO

attracted more mosquitoes than those POHDs baited with synthetic blends alone; when these blends are combined with CO

, they attracted more mosquitoes than individual blends. More importantly, such POHDs baited with cyclopentanone attracted far greater proportion of mosquitoes than the POHD baited with either Mbita or Ifakara blend alone. The granular cyclopentanone strongly enhanced/potentiated the attractiveness of POHD baited with Mbita blends against mosquitoes compared to that of POHD baited with Ifakara blend. Moreover, the granular cyclopentanone retained its residual activity against

for up to 2 months after application particularly when used in combination with Mbita blend. In conclusion, this study demonstrates that cyclopentanone granules have the potential to substitute sources of CO

in outdoor-based surveillance and control devices, thus warranting evaluation of such alternative under realistic field conditions.

(2

Hee Jin Jung, A Kyoung Lee, Yeo Jin Park, Sanggwon Lee, Dongwan Kang, Young Suk Jung, Hae Young Chung, Hyung Ryong MoonPMID: 29891820 DOI: 10.3390/molecules23061415

Abstract

Ultraviolet (UV) radiation exposure is the primary cause of extrinsic skin aging, which results in skin hyperpigmentation and wrinkling. In this study, we investigated the whitening effect of (2,5

)-2,5-bis(3-hydroxy-4-methoxybenzylidene)cyclopentanone (BHCP) on B16F10 melanoma and its anti-wrinkle activity on Hs27 fibroblasts cells. BHCP was found to potently inhibit tyrosinase, with 50% inhibition concentration (IC

) values of 1.10 µM and 8.18 µM for monophenolase (l-tyrosine) and diphenolase (l-DOPA), and the enzyme kinetics study revealed that BHCP is a competitive-type tyrosinase inhibitor. Furthermore, BHCP significantly inhibited melanin content and cellular tyrosinase activity, and downregulated the levels of microphthalmia-associated transcription factor (MITF), phosphorylated levels of cAMP response element-binding (CREB) protein, and tyrosinase in α-melanocyte stimulating hormone (α-MSH)-induced B16F10 melanoma cells. Moreover, BHCP inhibited the phosphorylation of p65 and expression of matrix metalloproteinases (MMP-1, MMP-9, MMP-12, and MMP-13) in Hs27 fibroblasts stimulated with UV radiation. Therefore, our results demonstrate that BHCP may be a good candidate for the development of therapeutic agents for diseases associated with hyperpigmentation and wrinkling.